molecular formula C22H24ClN5O4S B2419606 N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893911-60-9

N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2419606
CAS RN: 893911-60-9
M. Wt: 489.98
InChI Key: ULFJEMXKVTXCSJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24ClN5O4S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field often focuses on the synthesis of novel compounds with potential biological activities. For example, a study on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone revealed the creation of several compounds with significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of chemically complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another example includes the synthesis of pyrimidine derivatives showing potential as anticonvulsant agents, highlighting the methodological advancements and the therapeutic areas of interest within chemical research (Severina et al., 2020).

Biological Activities

The exploration of biological activities is a crucial aspect of scientific research on chemical compounds. Studies often aim to identify compounds with potential antibacterial, antifungal, or anticancer properties. For instance, the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings was investigated, showcasing the relevance of such compounds in developing new antibacterial and antifungal agents (Hossan et al., 2012). Another study focused on the synthesis of dihydropyrimidine derivatives, evaluating their antimicrobial and antifungal efficacy, further illustrating the potential medical applications of these chemical structures (Al-Juboori, 2020).

Chemical Properties and Reactivity

Understanding the chemical properties and reactivity of compounds is fundamental to their application in various fields, including drug development and materials science. Investigations into the reactivity of pyrimidine derivatives under specific conditions can provide insights into novel synthetic routes and the potential for creating compounds with unique properties. For example, the study on the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation highlights innovative approaches to synthesizing thieno[2,3-d]pyrimidines, which could have implications for developing new materials or pharmaceuticals (Davoodnia et al., 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O4S/c1-27-19-17(21(30)28(2)22(27)31)20(26-18(25-19)12-6-4-5-7-12)33-11-16(29)24-14-10-13(23)8-9-15(14)32-3/h8-10,12H,4-7,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJEMXKVTXCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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